molecular formula C14H18O B14595508 2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 61067-14-9

2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14595508
CAS No.: 61067-14-9
M. Wt: 202.29 g/mol
InChI Key: ZRAYMQMNGHGSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indanones It is characterized by a fused bicyclic structure consisting of a cyclopentanone ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon (Pd/C) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as nickel or palladium is common in these processes to facilitate efficient cyclization and hydrogenation reactions .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-Indanone: Shares a similar indanone structure but lacks the butyl and methyl substituents.

    2,3-Dihydro-1H-inden-1-one: Similar core structure but without the butyl and methyl groups.

    2-Butyl-1-hexyl-2,3-dihydro-1H-inden-1-one: Similar structure with additional hexyl substitution.

Uniqueness

2-Butyl-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

CAS No.

61067-14-9

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-butyl-2-methyl-3H-inden-1-one

InChI

InChI=1S/C14H18O/c1-3-4-9-14(2)10-11-7-5-6-8-12(11)13(14)15/h5-8H,3-4,9-10H2,1-2H3

InChI Key

ZRAYMQMNGHGSSR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC2=CC=CC=C2C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.